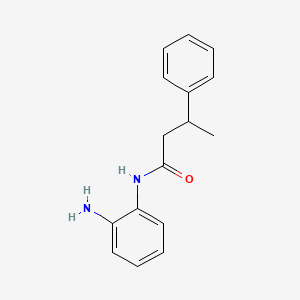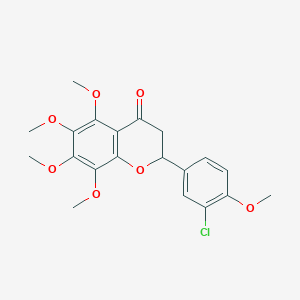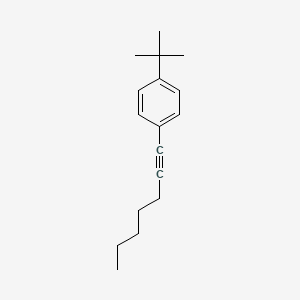
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene is an organic compound with the molecular formula C17H24. It is characterized by a tert-butyl group attached to a benzene ring, which is further substituted with a hept-1-yn-1-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-(hept-1-yn-1-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1-tert-butyl-4-iodobenzene with hept-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols depending on the specific oxidizing agent and conditions.
Reduction: Formation of alkenes or alkanes from the reduction of the alkyne group.
Substitution: Introduction of various substituents on the benzene ring, such as alkyl or acyl groups.
科学研究应用
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1-tert-butyl-4-(hept-1-yn-1-yl)benzene in catalysis involves its role as a ligand that stabilizes the transition state and accelerates the reaction rate. In biological applications, the alkyne group can undergo click chemistry reactions with azides, forming stable triazole linkages. This property is exploited in bioconjugation and labeling techniques .
相似化合物的比较
Similar Compounds
1-Tert-butyl-4-ethynylbenzene: Similar structure but with an ethynyl group instead of a hept-1-yn-1-yl group.
1-Tert-butyl-4-(prop-1-yn-1-yl)benzene: Contains a prop-1-yn-1-yl group instead of a hept-1-yn-1-yl group.
1-Tert-butyl-4-(but-1-yn-1-yl)benzene: Features a but-1-yn-1-yl group instead of a hept-1-yn-1-yl group.
Uniqueness
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene is unique due to the length of its alkyne chain, which can influence its reactivity and interactions in chemical and biological systems. The presence of the tert-butyl group also provides steric hindrance, which can affect the compound’s behavior in various reactions .
属性
分子式 |
C17H24 |
|---|---|
分子量 |
228.37 g/mol |
IUPAC 名称 |
1-tert-butyl-4-hept-1-ynylbenzene |
InChI |
InChI=1S/C17H24/c1-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2,3)4/h11-14H,5-8H2,1-4H3 |
InChI 键 |
RRXVKYIOWUHFTM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CC1=CC=C(C=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)

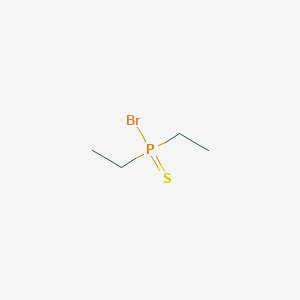
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)


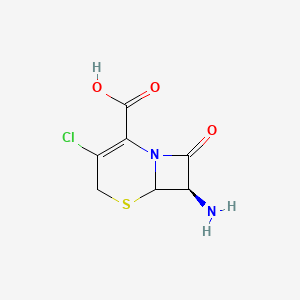
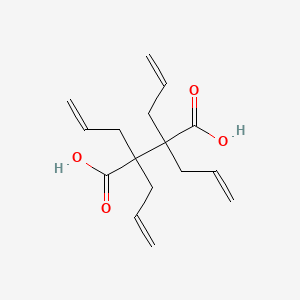
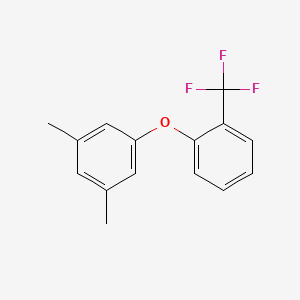
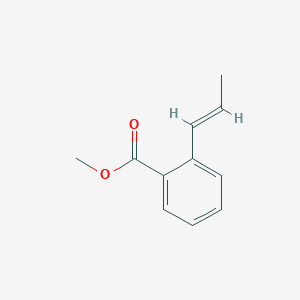
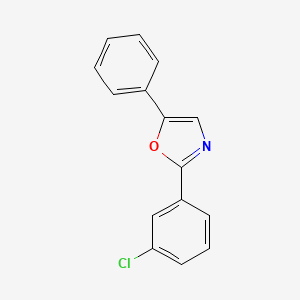
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
